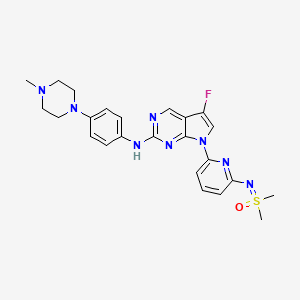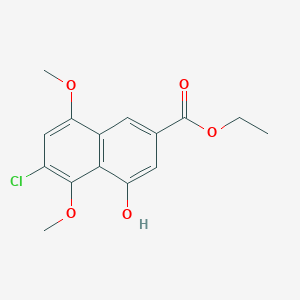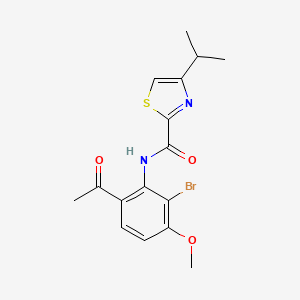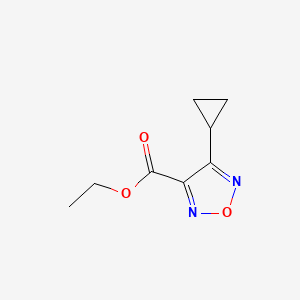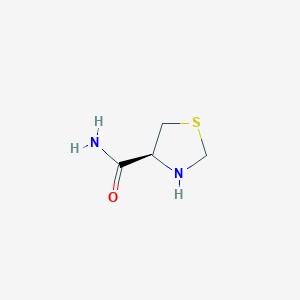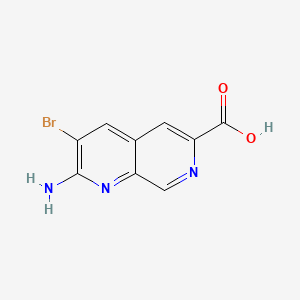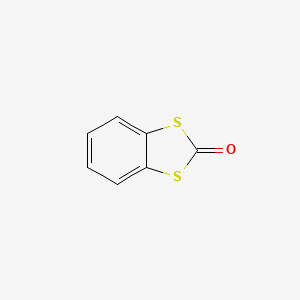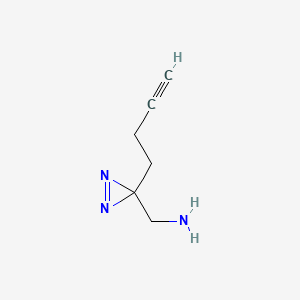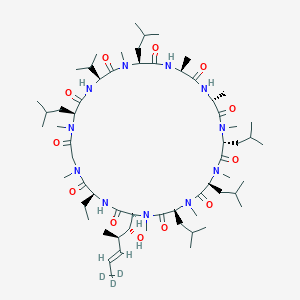![molecular formula C17H17N3O B13926631 n-[2-(4-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13926631.png)
n-[2-(4-Methoxyphenyl)-1h-indol-5-yl]acetamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]acetamidine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]acetamidine typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate indole derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]acetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile at varying temperatures depending on the reactivity of the substituents.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]acetamidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]acetamidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]acetamidine can be compared with other similar compounds, such as:
N-{2-[2-(4-methoxyphenyl)-1H-indol-3-yl]ethyl}-N,N-dimethylamine: Another indole derivative with similar structural features but different functional groups.
N-{4-[2-(4-Methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide: A benzimidazole derivative with comparable biological activities.
5-(4-Methoxyphenyl)-1H-imidazoles: Compounds with a similar core structure but different heteroatoms and substituents.
Propriétés
Formule moléculaire |
C17H17N3O |
|---|---|
Poids moléculaire |
279.34 g/mol |
Nom IUPAC |
N'-[2-(4-methoxyphenyl)-1H-indol-5-yl]ethanimidamide |
InChI |
InChI=1S/C17H17N3O/c1-11(18)19-14-5-8-16-13(9-14)10-17(20-16)12-3-6-15(21-2)7-4-12/h3-10,20H,1-2H3,(H2,18,19) |
Clé InChI |
VISKOGCUWCZYBA-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC2=C(C=C1)NC(=C2)C3=CC=C(C=C3)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


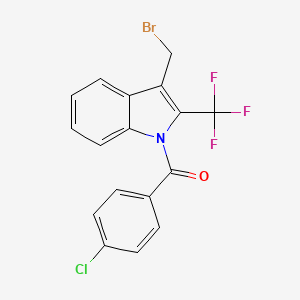
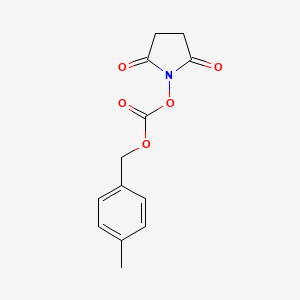
![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B13926568.png)
![3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL](/img/structure/B13926572.png)
